molecular formula C10H11FO3 B1295127 Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate CAS No. 7550-03-0

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate

Cat. No. B1295127
CAS RN: 7550-03-0
M. Wt: 198.19 g/mol
InChI Key: CNCGHQKCIUHNRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that could be adapted for the synthesis of Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate. For instance, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves the reaction of an ethyl ester with ammonium acetate in glacial acetic acid . This suggests that similar conditions could potentially be used to synthesize Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate from appropriate starting materials.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate has been characterized using various techniques such as FT-IR, UV-Visible, and single-crystal X-ray diffraction . These methods could be employed to determine the molecular structure of Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate, ensuring the correct geometry and confirming the presence of functional groups.

Chemical Reactions Analysis

The chemical reactivity of related compounds provides insights into possible reactions that Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate might undergo. For example, the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used to synthesize hydroxamic acids from carboxylic acids . This indicates that Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate could potentially participate in similar rearrangement reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate can be inferred from related compounds. For instance, the stability of fluorescent derivatives in acidic and basic solutions suggests that Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate might also exhibit stability across a range of pH values . Additionally, the solubility and reactivity of the compound could be influenced by the presence of the fluorine atom, as seen in the dopamine receptor affinities of fluorinated compounds .

Scientific Research Applications

Application 1: Anticancer Activity

  • Summary of the Application : This compound has been synthesized and tested for its potential anticancer activity . It’s a biologically active benzofuran derivative prepared from commercially available starting materials .
  • Methods of Application or Experimental Procedures : The compound was synthesized in four steps from 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene . All the intermediates reported in the method were characterized by spectroscopic techniques . The anticancer activity of the compound was tested against the HCT 116 cell line .
  • Results or Outcomes : The compound and its methyl derivative were found to have IC50 values of 95.2 μg/mL and 8.5 μg/mL respectively against the HCT 116 cell line .

Application 2: Antiviral Activity

  • Summary of the Application : Indole derivatives, which are structurally similar to your compound, have been studied for their antiviral activity .
  • Methods of Application or Experimental Procedures : Various indole derivatives were synthesized and tested for their antiviral activity against a broad range of RNA and DNA viruses .
  • Results or Outcomes : Certain indole derivatives showed inhibitory activity against the Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Application 3: Anti-inflammatory Activity

  • Summary of the Application : Some indole derivatives have been studied for their anti-inflammatory activity .
  • Methods of Application or Experimental Procedures : The anti-inflammatory activity of these compounds was tested in vivo .
  • Results or Outcomes : Compounds with a SO2Me moiety showed good anti-inflammatory activity in vivo .

Application 4: Preparation of Biologically Active Benzofuran Derivative

  • Summary of the Application : A biologically active benzofuran derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, was prepared from commercially available starting materials .
  • Methods of Application or Experimental Procedures : The compound was synthesized in four steps from 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene . All the intermediates reported in the method were characterized by spectroscopic techniques .
  • Results or Outcomes : The target molecule and its methyl derivative were tested for their anticancer activity and were found to have IC50 values of 95.2 μg/mL and 8.5 μg/mL respectively against HCT 116 cell line .

Application 5: Triple-Acting PPARα, -γ, and -δ Agonist

  • Summary of the Application : The design and synthesis of a triple-acting PPARα, -γ, and -δ agonist, 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid, was reported .
  • Results or Outcomes : The specific results or outcomes were not detailed in the search results .

Safety And Hazards

The safety information for Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate indicates that it has hazard statements H315-H319-H335 . This means it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with care to avoid these hazards.

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCGHQKCIUHNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20996956
Record name Ethyl (4-fluorophenyl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20996956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate

CAS RN

7550-03-0
Record name Ethyl 4-fluoro-α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7550-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-fluorophenylglycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (4-fluorophenyl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20996956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-fluorophenylglycolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled solution of 2-(4-fluorophenyl)-2-hydroxyacetic acid (5.0 g, 29.4 mmol) in ethanol was added con. H2SO4 (10 mL) over a period of 10 min. The reaction mixture was heated at reflux for 5 h. The solvent was evaporated under reduced pressure and the residue was diluted with ethyl acetate (25 mL). The organic solution was washed with aqueous saturated NaHCO3 (25 mL×2), water (20 mL), brine solution (10 mL), dried over anhydrous Na2SO4 and evaporated under reduced pressure to give ethyl 2-(4-fluorophenyl)-2-hydroxyacetate (5.0 g, 90%) as crude compound (oily liquid). The crude compound was taken to the next step without further purification. LC-MS (M+H2O)+=216. 1H NMR (400 MHz, DMSO-d6): δ 7.43-7.46 (2H, m), 7.17-7.20 (2H, m), 6.11-6.13 (1H, m), 5.14 (1H, d, J=5.20 Hz), 3.35-4.13 (2H, m), 1.12-1.15 (3H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T SOHDA, K Mizuno, E IMAMIYA… - Chemical and …, 1982 - jstage.jst.go.jp
Thiazolidine—2, 4—dione derivatives having one or two substituent (s) such as phenyl, heteryl and alkyl group (s) at the 5-position were synthesized and evaluated as aldose reductase …
Number of citations: 48 www.jstage.jst.go.jp
JF Poon, JP Alao, P Sunnerhagen… - Organic & Biomolecular …, 2013 - pubs.rsc.org
Inhibitors with vicinal 4-fluorophenyl/4-pyridine rings on a five- or six-membered heterocyclic ring are known to inhibit the p38 mitogen-activated protein kinase (MAPK), which is a …
Number of citations: 10 pubs.rsc.org
CS Marques, M Dindaroğlu, HG Schmalz, AJ Burke - RSC Advances, 2014 - pubs.rsc.org
Herein we report the first application of Rh(I)–phosphane and phosphane–phosphite catalysts in the enantioselective catalytic arylation of ethyl glyoxylate with organoboron reagents, …
Number of citations: 20 pubs.rsc.org
CS Marques, AJ Burke - Tetrahedron, 2012 - Elsevier
The rhodium–NHC catalyzed arylation reaction of ethyl glyoxalate with aryl and alkyl boronic acids provides an efficient method for the synthesis of α-hydroxyesters. A wide range of α-…
Number of citations: 12 www.sciencedirect.com
S Golla, HP Kokatla - The Journal of Organic Chemistry, 2022 - ACS Publications
A transition metal- and hydride-free protocol has been developed for the chemoselective reduction of α-keto esters and α-keto amides using rongalite as a reducing agent. Here, …
Number of citations: 8 pubs.acs.org
CS Marques, AJ Burke - Tetrahedron: Asymmetry, 2013 - Elsevier
Herein we describe for the first time the enantioselective catalytic arylation of ethyl glyoxalate using phenylboron reagents and chiral rhodium(I)–NHC catalysts. KO t Bu was the base of …
Number of citations: 19 www.sciencedirect.com
CS Marques - 2013 - search.proquest.com
The study of catalytic asymmetric arylations of appropriate substrates, using both known and novel chiral transition metal based catalysts was the focus of this thesis. This methodology …
Number of citations: 1 search.proquest.com

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